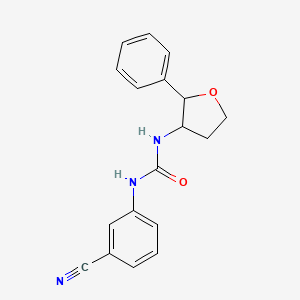
1-(3-Cyanophenyl)-3-(2-phenyloxolan-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-(2-phenyloxolan-3-yl)urea, commonly known as CPPOU, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
CPPOU exerts its therapeutic effects by targeting various signaling pathways in the body. In cancer cells, CPPOU induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammation reduction is achieved through the inhibition of the NF-κB pathway. Neuroprotective effects are mediated by the activation of the Nrf2/ARE pathway and inhibition of the JNK pathway.
Biochemical and Physiological Effects:
CPPOU has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, inducing apoptosis, and reducing inflammation. These effects are achieved through the modulation of various signaling pathways in the body, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
CPPOU has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CPPOU has limited water solubility, which can make it challenging to work with in some experimental settings. Additionally, more research is needed to fully understand the safety and toxicity of CPPOU, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on CPPOU. One area of interest is the development of CPPOU-based therapies for cancer, inflammation, and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of CPPOU and its effects on various signaling pathways in the body. Finally, more studies are needed to assess the safety and toxicity of CPPOU, which will be critical for its future use in clinical settings.
Méthodes De Synthèse
CPPOU can be synthesized through a multi-step process involving the reaction of 3-cyanophenyl isocyanate with 2-phenyloxirane in the presence of a base. The resulting intermediate is then treated with urea to yield CPPOU. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CPPOU has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CPPOU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have revealed that CPPOU can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CPPOU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-3-(2-phenyloxolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-12-13-5-4-8-15(11-13)20-18(22)21-16-9-10-23-17(16)14-6-2-1-3-7-14/h1-8,11,16-17H,9-10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKKXJJXOAOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)NC2=CC=CC(=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)


![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)




![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)